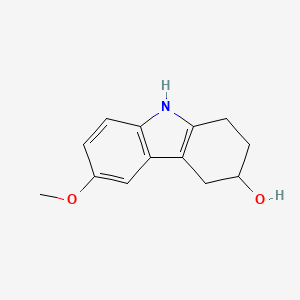
(5-Benzylbenzofuran-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Benzylbenzofuran-2-yl)boronic acid is a boronic acid derivative that features a benzofuran ring substituted with a benzyl group at the 5-position and a boronic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzylbenzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds
Benzofuran Ring Formation: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenone derivatives or the McMurry reaction, which involves the reductive coupling of carbonyl compounds using low-valent titanium reagents.
Introduction of Benzyl Group: The benzyl group can be introduced via Friedel-Crafts alkylation or other alkylation methods.
Boronic Acid Introduction: The boronic acid group is typically introduced through the reaction of the corresponding halogenated benzofuran derivative with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (5-Benzylbenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the benzofuran ring or the benzyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and other boron-containing derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Various substituted benzofuran compounds, depending on the reactants used in the coupling reactions.
Aplicaciones Científicas De Investigación
(5-Benzylbenzofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Benzylbenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The benzofuran ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparación Con Compuestos Similares
Benzofuran-2-ylboronic acid: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
5-Phenylbenzofuran-2-ylboronic acid: Similar structure but with a phenyl group instead of a benzyl group, which may affect its reactivity and biological activity.
Uniqueness: (5-Benzylbenzofuran-2-yl)boronic acid is unique due to the presence of both the benzyl group and the boronic acid moiety, which confer distinct chemical and biological properties. The benzyl group enhances its hydrophobicity, potentially increasing its interaction with biological membranes and targets .
Propiedades
Fórmula molecular |
C15H13BO3 |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
(5-benzyl-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C15H13BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2 |
Clave InChI |
ZVKRXGQTFJJWHI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(O1)C=CC(=C2)CC3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8471218.png)
![3-Methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8471235.png)


![N'-[3-cyano-4-(3-methoxyphenyl)-1H-pyrrol-2-yl]methanimidamide](/img/structure/B8471246.png)
![2-Methoxy-5-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide](/img/structure/B8471248.png)



![3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8471283.png)
![4-[(4-Chlorophenyl)sulfanyl]-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one](/img/structure/B8471290.png)


![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B8471320.png)
